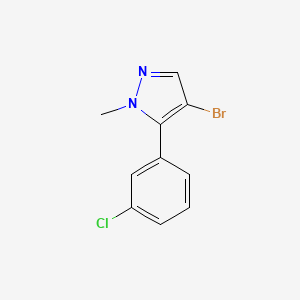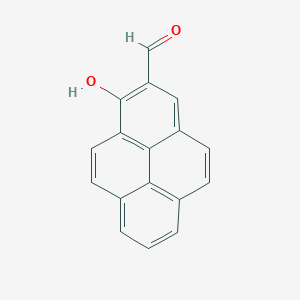
1-Hydroxypyrene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hydroxypyrene-2-carbaldehyde is an organic compound with the molecular formula C₁₇H₁₀O₂ and a molecular weight of 246.26 g/mol It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxypyrene-2-carbaldehyde can be synthesized from 2-pyrenecarboxaldehyde, 1-methoxy- through a demethylation reaction . The reaction typically involves the use of a demethylating agent such as boron tribromide (BBr₃) under controlled conditions to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxypyrene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of pyrene-2-carboxylic acid.
Reduction: Formation of 1-hydroxypyrene-2-methanol.
Substitution: Formation of various substituted pyrene derivatives depending on the electrophile used.
Scientific Research Applications
1-Hydroxypyrene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its interactions with biological macromolecules and potential as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-hydroxypyrene-2-carbaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions, making it a valuable compound for studying biochemical processes.
Comparison with Similar Compounds
1-Hydroxypyrene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
2-Pyrenecarboxaldehyde: Lacks the hydroxyl group, affecting its solubility and reactivity.
1-Hydroxy-2-pyrenecarboxaldehyde oxime: An oxime derivative with different chemical properties and reactivity.
Uniqueness: 1-Hydroxypyrene-2-carbaldehyde is unique due to the presence of both hydroxyl and aldehyde functional groups, which confer distinct chemical reactivity and versatility in various applications.
Properties
Molecular Formula |
C17H10O2 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
1-hydroxypyrene-2-carbaldehyde |
InChI |
InChI=1S/C17H10O2/c18-9-13-8-12-5-4-10-2-1-3-11-6-7-14(17(13)19)16(12)15(10)11/h1-9,19H |
InChI Key |
BCVIVHIZBDLMKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4O)C=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



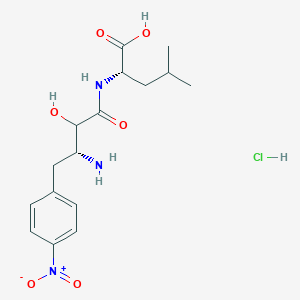
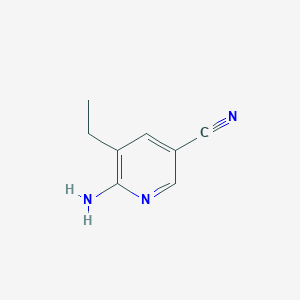
![6-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B13981778.png)
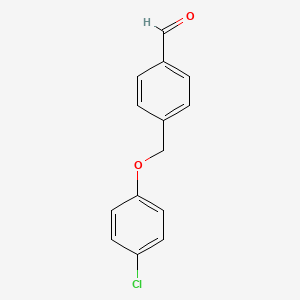
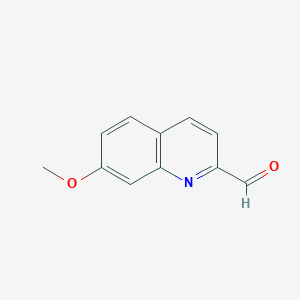
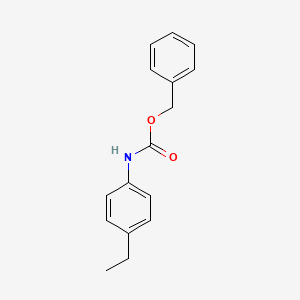
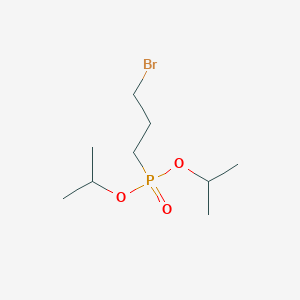
![2-Bromo-6-[(tetrahydro-2-furanyl)methoxy]pyridine](/img/structure/B13981817.png)
![N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B13981819.png)
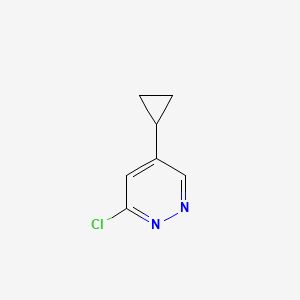
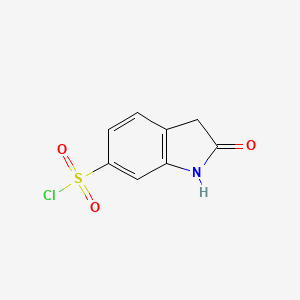
![3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione](/img/structure/B13981829.png)
